molecular formula C13H17ClO B14834322 2-Chloro-4-(cyclohexylmethyl)phenol

2-Chloro-4-(cyclohexylmethyl)phenol

Cat. No.: B14834322
M. Wt: 224.72 g/mol
InChI Key: HCZBOQHMTZJMHD-UHFFFAOYSA-N
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Description

2-Chloro-4-(cyclohexylmethyl)phenol is an organic compound with the molecular formula C13H17ClO and a molecular weight of 224.73 g/mol . It is a chlorinated phenol derivative, characterized by the presence of a chlorine atom at the second position and a cyclohexylmethyl group at the fourth position of the phenol ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(cyclohexylmethyl)phenol typically involves the nucleophilic aromatic substitution of a suitable precursor. One common method is the reaction of 2-chlorophenol with cyclohexylmethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(cyclohexylmethyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted phenols .

Mechanism of Action

The mechanism of action of 2-Chloro-4-(cyclohexylmethyl)phenol involves its interaction with cellular components. The phenolic group can disrupt cell membranes and denature proteins, leading to antimicrobial effects. The chlorine atom enhances the compound’s reactivity and its ability to penetrate cell walls . The cyclohexylmethyl group may contribute to the compound’s lipophilicity, aiding in its interaction with lipid membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-(cyclohexylmethyl)phenol is unique due to the presence of the cyclohexylmethyl group, which imparts distinct physical and chemical properties. This group enhances the compound’s lipophilicity and may influence its biological activity compared to other chlorinated phenols .

Properties

Molecular Formula

C13H17ClO

Molecular Weight

224.72 g/mol

IUPAC Name

2-chloro-4-(cyclohexylmethyl)phenol

InChI

InChI=1S/C13H17ClO/c14-12-9-11(6-7-13(12)15)8-10-4-2-1-3-5-10/h6-7,9-10,15H,1-5,8H2

InChI Key

HCZBOQHMTZJMHD-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CC2=CC(=C(C=C2)O)Cl

Origin of Product

United States

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